molecular formula C15H16N2O3S B2984236 Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 443353-12-6

Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2984236
CAS No.: 443353-12-6
M. Wt: 304.36
InChI Key: FCKUXWQPGFDVIU-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a cyclopentyl group at position 3, a thioxo group at position 2, and a methyl ester at position 5. Its structural features, including the cyclopentyl substituent and ester functionality, distinguish it from related analogs, influencing both physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 3-cyclopentyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-20-14(19)9-6-7-11-12(8-9)16-15(21)17(13(11)18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKUXWQPGFDVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with cyclopentanone under acidic conditions, followed by cyclization and thioxo group introduction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. Researchers are exploring its use as a lead compound for the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

The cyclopentyl group at position 3 is a key differentiator. Comparisons include:

  • Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound 7): Features a phenyl group at position 3. The phenyl substituent introduces aromatic π-π interactions but increases steric bulk compared to cyclopentyl.
  • Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: Substitutes an amino group at position 3, enabling hydrogen bonding but reducing hydrophobicity. This derivative may exhibit higher solubility but lower metabolic stability compared to the cyclopentyl variant .

Substituent Variations at Position 7

The methyl ester at position 7 contrasts with:

  • 4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (Compound 2) : The carboxylic acid form increases hydrophilicity, favoring aqueous solubility but limiting cell membrane permeability .
  • 2-Aminoterephthalic acid (Compound 15): A structurally simpler analog lacking the thioxo and cyclopentyl groups, highlighting the necessity of the quinazoline scaffold for sEH inhibition .

Molecular Weight and Lipophilicity

  • Target Compound : Estimated molecular weight ~307 g/mol (cyclopentyl: 69 g/mol; methyl ester: 59 g/mol).
  • Compound 7 : Molecular weight ~311 g/mol (phenyl: 77 g/mol).
  • Compound 13 (amino-substituted): Molecular weight 251 g/mol, reflecting reduced bulk .

The cyclopentyl group enhances lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration compared to polar analogs like Compound 13 (logP ~1.5).

Hydrogen Bonding and Crystal Packing

The thioxo group at position 2 participates in hydrogen bonding, as described in graph set analysis . The cyclopentyl group may disrupt intermolecular interactions, reducing crystallinity compared to phenyl analogs like Compound 7, which exhibit stronger π-stacking.

Data Table: Key Comparisons

Compound Name Position 3 Substituent Position 7 Group Molecular Weight (g/mol) Yield (%) Key Property
Target Compound Cyclopentyl Methyl ester ~307 N/A High lipophilicity
Compound 7 Phenyl Methyl ester 311 66 Aromatic π-π interactions
Compound 2 Phenyl Carboxylic acid 297 N/A Increased solubility
Compound 13 Amino Methyl ester 251 N/A Enhanced hydrogen bonding
3-(2-Methoxyethyl) analog Methoxyethyl Carboxylic acid 295 N/A Flexible side chain

Biological Activity

Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.

Key Properties

  • Molecular Formula : C₁₁H₁₃N₃O₃S
  • Molecular Weight : 271.36 g/mol
  • Solubility : Soluble in organic solvents like DMSO.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties.

Efficacy Against Bacteria

A study reported that the compound showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin and streptomycin:

BacteriaMIC (mg/mL)Reference Antibiotic (MIC)
Enterobacter cloacae0.004Ampicillin (0.1)
Staphylococcus aureus0.015Streptomycin (0.05)
Escherichia coli0.03Ampicillin (0.1)

The most sensitive bacteria were Enterobacter cloacae, while Escherichia coli was the most resistant .

Antifungal Activity

In addition to its antibacterial effects, the compound also exhibited antifungal activity:

FungiMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

The antifungal activity was found to be comparable to that of established antifungal agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicated that it possesses significant cytotoxic effects against various cancer cell lines:

Cancer Cell LineIC50 (µM)
Cervical Cancer Cells15
Colon Cancer Cells20
Brain Cancer Cells18

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Wall Synthesis : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
  • DNA Intercalation : It may intercalate into DNA strands, disrupting replication and transcription processes.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.

Case Studies

A notable case study involved the use of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load in infected animal models when treated with this compound compared to untreated controls .

Q & A

Q. What statistical frameworks are recommended for analyzing transcriptomic or metabolomic data linked to the compound’s biological activity?

  • Methodology : Apply DESeq2 for RNA-seq differential expression (adjusting for batch effects via PCA). For metabolomics, use XCMS Online for peak alignment and MetaboAnalyst for pathway enrichment. Validate targets via qPCR or Western blot .

Experimental Design

Q. How to design a SAR (Structure-Activity Relationship) study focusing on the thioxo and carboxylate moieties?

  • Methodology : Synthesize analogs with thioxo → oxo or carboxylate → ester substitutions. Test in bioassays (e.g., enzyme inhibition, cell viability). Use ANOVA to compare activity trends and derive QSAR models (e.g., CoMFA) to quantify substituent effects .

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